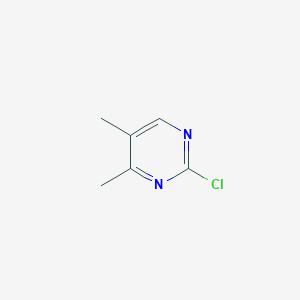

2-Chloro-4,5-dimethylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQFXQNGQUPVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503314 | |

| Record name | 2-Chloro-4,5-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34916-68-2 | |

| Record name | 2-Chloro-4,5-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,5-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,5-dimethylpyrimidine

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The synthesis of chemical compounds should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Overall Synthetic Strategy:

The synthesis commences with the preparation of 3-methyl-2,4-pentanedione, which serves as the foundational C5 synthon containing the required dimethyl substitution pattern. From this intermediate, two pathways diverge:

-

Route A: Cyclocondensation with urea to form 2-hydroxy-4,5-dimethylpyrimidine, followed by chlorination with phosphorus oxychloride (POCl₃) to yield the target molecule.

-

Route B: Cyclocondensation with a guanidine salt to produce 2-amino-4,5-dimethylpyrimidine, which is then converted to the final product via a Sandmeyer reaction.

Step 1: Synthesis of 3-Methyl-2,4-pentanedione

The initial step involves the methylation of 2,4-pentanedione (acetylacetone). This reaction introduces a methyl group at the central carbon (C3) of the dione.

Experimental Protocol:

A common method for this alkylation involves the use of a methylating agent in the presence of a base.[1]

-

To a 500-mL round-bottomed flask equipped with a reflux condenser, add 2,4-pentanedione (0.65 mol), methyl iodide (0.80 mol), anhydrous potassium carbonate (84 g), and acetone (125 mL).

-

Heat the mixture under reflux for approximately 20 hours.

-

After cooling, filter the insoluble material and wash it thoroughly with acetone.

-

Combine the filtrate and washings, and remove the acetone by distillation.

-

The resulting crude product is then purified by fractional distillation to yield 3-methyl-2,4-pentanedione.

| Parameter | Value | Reference |

| Reactants | 2,4-pentanedione, Methyl iodide, Anhydrous potassium carbonate | [1] |

| Solvent | Acetone | [1] |

| Reaction Time | 20 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | ~55-58% | [1] |

Route A: Via 2-Hydroxy-4,5-dimethylpyrimidine Intermediate

This pathway involves the initial formation of a hydroxypyrimidine ring, which is subsequently chlorinated.

Step 2A: Synthesis of 2-Hydroxy-4,5-dimethylpyrimidine

The cyclocondensation of 3-methyl-2,4-pentanedione with urea is a standard approach for forming the pyrimidine ring.

Experimental Protocol:

This protocol is adapted from the synthesis of 2-hydroxy-4,6-dimethylpyrimidine.[2]

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve urea (0.5 mol) and 3-methyl-2,4-pentanedione (0.53 mol) in methanol (200 mL).

-

Heat the mixture with stirring to approximately 50-60 °C.

-

Slowly add a solution of hydrogen chloride in methanol.

-

Maintain the reaction under reflux for 3-4 hours.

-

Upon cooling, the hydrochloride salt of 2-hydroxy-4,5-dimethylpyrimidine will precipitate.

-

The precipitate is filtered, dried, and then neutralized with an aqueous solution of a base (e.g., sodium hydroxide) to yield 2-hydroxy-4,5-dimethylpyrimidine.

| Parameter | Value (Analogous Reaction) | Reference |

| Reactants | Urea, 3-Methyl-2,4-pentanedione (analogous: Acetylacetone) | [2] |

| Solvent | Methanol | [2] |

| Catalyst | Hydrogen Chloride | [2] |

| Reaction Time | 3 hours (reflux) | [2] |

| Reaction Temperature | 52 °C then reflux | [2] |

| Yield | 90.2% (hydrochloride salt) | [2] |

Step 3A: Chlorination of 2-Hydroxy-4,5-dimethylpyrimidine

The conversion of the 2-hydroxy group to a chloro group is a crucial step, typically achieved using a strong chlorinating agent like phosphorus oxychloride.

Experimental Protocol:

A general and efficient procedure for the chlorination of hydroxypyrimidines involves heating with phosphorus oxychloride, often in the presence of a base like pyridine.[3]

-

In a sealed reactor, combine 2-hydroxy-4,5-dimethylpyrimidine (1 equivalent), phosphorus oxychloride (1-1.5 equivalents), and pyridine (1 equivalent).

-

Heat the mixture to a high temperature (e.g., 140-160 °C) for several hours.

-

After cooling, carefully quench the reaction mixture by slowly adding it to crushed ice or cold water.

-

Neutralize the solution with a base (e.g., sodium carbonate).

-

The product, 2-Chloro-4,5-dimethylpyrimidine, can then be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) and purified by distillation or chromatography.

| Parameter | Value | Reference |

| Reactants | 2-Hydroxy-4,5-dimethylpyrimidine, Phosphorus oxychloride (POCl₃) | [3] |

| Base | Pyridine | [3] |

| Reaction Temperature | 140-160 °C | [3] |

| Reaction Time | 2-4 hours | [3] |

| Yield | High (typically >85-90% for similar substrates) | [3] |

Route B: Via 2-Amino-4,5-dimethylpyrimidine Intermediate

This alternative pathway proceeds through an aminopyrimidine intermediate, which is then converted to the target chloro-compound.

Step 2B: Synthesis of 2-Amino-4,5-dimethylpyrimidine

The reaction of 3-methyl-2,4-pentanedione with a guanidine salt in an alkaline medium yields the aminopyrimidine.

Experimental Protocol:

This procedure is based on the synthesis of 2-amino-4,6-dimethylpyrimidine.[4]

-

In a suitable reaction vessel, prepare a slurry of a guanidine salt (e.g., guanidine hydrochloride or nitrate, 1 equivalent), an alkali (e.g., sodium carbonate, 1.6 equivalents), and 3-methyl-2,4-pentanedione (1 equivalent) in water.

-

Heat the slurry to 95-100 °C for 2-3 hours.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to promote crystallization.

-

Filter the solid product, wash with cold brine, and dry.

-

The crude product can be purified by recrystallization.

| Parameter | Value (Analogous Reaction) | Reference |

| Reactants | Guanidine salt, 3-Methyl-2,4-pentanedione (analogous: Acetylacetone), Sodium carbonate | [4] |

| Solvent | Water | [4] |

| Reaction Time | 2-3 hours | [4][5] |

| Reaction Temperature | 95-100 °C | [4][5] |

| Yield | High (up to 88.6% for 2-amino-4,6-dimethylpyrimidine) | [5] |

Step 3B: Sandmeyer Reaction of 2-Amino-4,5-dimethylpyrimidine

The Sandmeyer reaction provides a classic method for converting an amino group on a heteroaromatic ring to a halogen.[6]

Experimental Protocol:

A general procedure for the Sandmeyer chlorination of an aminoheterocycle is as follows:[7]

-

Dissolve 2-amino-4,5-dimethylpyrimidine (1 equivalent) in an acidic aqueous solution (e.g., 37% HCl).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.3 equivalents) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The product is then isolated by extraction with an organic solvent and purified.

| Parameter | Value (General Procedure) | Reference |

| Reactants | 2-Amino-4,5-dimethylpyrimidine, Sodium nitrite, Copper(I) chloride | [7] |

| Solvent/Medium | Aqueous Hydrochloric Acid | [7] |

| Reaction Temperature | 0 °C to room temperature | [7] |

| Yield | Variable, dependent on substrate |

Visualizations

Caption: Overall proposed synthetic pathways to this compound.

Caption: Experimental workflow for the synthesis via Route A.

Caption: Experimental workflow for the synthesis via Route B.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 5. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4,5-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-4,5-dimethylpyrimidine. Due to the limited publicly available information on this specific isomer, this document also includes detailed experimental protocols and biological context for the closely related and more extensively studied isomer, 2-Chloro-4,6-dimethylpyrimidine, to serve as a valuable reference. All quantitative data is presented in structured tables for ease of comparison, and relevant experimental workflows are visualized using Graphviz diagrams.

Core Physicochemical Properties of this compound

While detailed experimental data for this compound is scarce, the following core properties have been identified from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 34916-68-2 | [][2][3][4] |

| Molecular Formula | C₆H₇ClN₂ | [] |

| Molecular Weight | 142.59 g/mol | [] |

| Melting Point | 22.5-26 °C | |

| Boiling Point | 242.1 ± 9.0 °C at 760 mmHg | |

| Density | 1.184 ± 0.06 g/cm³ | |

| Purity | ≥97% | [2][3] |

Note: The melting point, boiling point, and density values are sourced from commercial suppliers and may not be accompanied by detailed experimental protocols in the public domain.

Physicochemical Properties of 2-Chloro-4,6-dimethylpyrimidine (CAS: 4472-44-0)

In contrast to the 4,5-isomer, more extensive data is available for 2-Chloro-4,6-dimethylpyrimidine.

| Property | Value | Reference |

| CAS Number | 4472-44-0 | |

| Molecular Formula | C₆H₇ClN₂ | |

| Molecular Weight | 142.59 g/mol | |

| Physical Form | Solid | |

| Melting Point | 34-38 °C | |

| Boiling Point | 212 °C | [5] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; sparingly soluble in water. | |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of 2-Chloro-4,6-dimethylpyrimidine

A common route for the synthesis of 2-chloro-4,6-dimethylpyrimidine involves the chlorination of the corresponding hydroxypyrimidine.

Example Protocol:

-

Starting Material: 4-hydroxy-2,6-dimethylpyrimidine.

-

Chlorination: The starting material is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature.

-

Work-up: After the reaction is complete, the excess POCl₃ is removed, often by distillation under reduced pressure. The reaction mixture is then carefully quenched with ice water.

-

Extraction: The product is extracted from the aqueous mixture using an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The crude product can be further purified by techniques such as recrystallization or column chromatography.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Capillary Method:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end.[6][7]

-

Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath, and a thermometer.[7]

-

Heating: The sample is heated slowly and steadily.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[7] A narrow melting point range is indicative of a pure compound.

Determination of Boiling Point

The boiling point is a fundamental physical property of a liquid.

Distillation Method:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Sample and Heating: The liquid sample is placed in the distilling flask with a few boiling chips to ensure smooth boiling. The flask is then heated.

-

Equilibrium: As the liquid boils, the vapor rises and comes into thermal equilibrium with the thermometer bulb.

-

Recording: The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of distillate is collected, is recorded as the boiling point.[8]

Determination of Solubility

The "shake-flask" method is a widely used technique for determining the thermodynamic solubility of a compound.[9][10][11][12]

Shake-Flask Protocol:

-

Preparation: An excess amount of the solid compound is added to a vial containing a specific solvent (e.g., water, buffer, or an organic solvent).[9]

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[10]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged or filtered, to separate the solid phase from the saturated solution.[10]

-

Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10] This concentration represents the solubility of the compound in that solvent at that temperature.

Biological Activity and Signaling Pathways

There is no available information in the scientific literature regarding the biological activity or any associated signaling pathways for This compound .

However, pyrimidine derivatives, as a class of compounds, are of significant interest in medicinal chemistry due to their diverse biological activities. They are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[13][14]

For instance, certain substituted pyrimidines act as kinase inhibitors, which are crucial in cancer therapy. They can interfere with signaling pathways that control cell growth, proliferation, and survival.

Hypothetical Signaling Pathway Involvement for a Pyrimidine Derivative:

The diagram below illustrates a hypothetical scenario where a pyrimidine derivative could act as a kinase inhibitor in a cancer-related signaling pathway. This is a generalized representation and does not specifically apply to this compound due to the lack of data.

Conclusion

This technical guide has summarized the available physicochemical data for this compound. It is evident that while some basic properties are known, there is a significant gap in the scientific literature regarding its synthesis, detailed experimental characterization, and biological activity. To provide a more comprehensive resource, information on the closely related isomer, 2-Chloro-4,6-dimethylpyrimidine, has been included, along with general experimental protocols and a hypothetical biological context for pyrimidine derivatives. Further research is required to fully elucidate the properties and potential applications of this compound.

References

- 2. 34916-68-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound,34916-68-2-Amadis Chemical [amadischem.com]

- 4. Pyrimidine, 2-chloro-4,5-dimethyl- (9CI)|CAS 34916-68-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. chemwhat.com [chemwhat.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Chloro-4,5-dimethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-4,5-dimethylpyrimidine, a key intermediate in the synthesis of orexin receptor modulators. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, a proposed synthetic protocol, and general methodologies for spectroscopic analysis. Due to the limited availability of experimental data in peer-reviewed literature, a significant portion of the information presented herein is aggregated from patent disclosures.

Spectroscopic Data

The known spectroscopic data for this compound is summarized below.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

| Parameter | Value | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.32 (s, 1H) | Patent Literature |

| Mass (calculated) | C₆H₇ClN₂: 142.03 | Patent Literature |

| Mass (found) | m/z 143.1 [M+1]⁺ | Patent Literature |

Note: As of the latest literature review, experimental ¹³C NMR and Infrared (IR) spectroscopy data for this compound are not publicly available. For reference, the IR spectra of pyrimidine derivatives typically exhibit characteristic C=N stretching vibrations in the range of 1525-1575 cm⁻¹ and C-Cl stretching around 700 cm⁻¹.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described in patent literature as being analogous to the preparation of similar pyrimidine derivatives. The following is a plausible experimental protocol based on these descriptions, starting from 2,4-dichloro-5-methylpyrimidine.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Procedure:

-

Reaction Setup: A solution of 2,4-dichloro-5-methylpyrimidine in an appropriate anhydrous solvent (e.g., tetrahydrofuran or dioxane) is prepared in a flame-dried, multi-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: A methylating agent, such as a solution of trimethylaluminum in hexanes, is added dropwise to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a protic solvent (e.g., methanol or water) at low temperature. The resulting mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with an aqueous acid solution (e.g., 1M HCl), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Spectroscopic Analysis

The following are general procedures for obtaining the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 500 MHz. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

Mass spectral analysis is performed using an electrospray ionization (ESI) source coupled to a mass analyzer. A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source. The data is acquired in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined.

Application in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of orexin receptor modulators. These modulators are of significant interest for their potential therapeutic applications in treating sleep disorders, anxiety, and other neurological conditions.

Caption: Role of this compound in drug synthesis.

The reactivity of the chlorine atom on the pyrimidine ring allows for its displacement through various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of a library of potential drug candidates. This synthetic versatility makes this compound a valuable starting material for medicinal chemists.

References

Crystal Structure of 2-Chloro-4,5-dimethylpyrimidine: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Despite a comprehensive search of scientific literature and crystallographic databases, the experimental crystal structure of 2-Chloro-4,5-dimethylpyrimidine has not been publicly reported. Consequently, a detailed analysis of its three-dimensional structure, including precise bond lengths, bond angles, and crystal packing information, cannot be provided at this time. This guide will instead focus on available information regarding its chemical properties, synthesis, and the standard experimental protocol for crystal structure determination, which would be applicable should a suitable crystalline sample be obtained.

Chemical and Physical Properties

While crystallographic data is unavailable, other physical and chemical properties of this compound and its isomer, 2-Chloro-4,6-dimethylpyrimidine, have been documented. This information is crucial for its synthesis, handling, and application in further research.

Table 1: Physicochemical Properties of this compound and a Related Isomer.

| Property | This compound | 2-Chloro-4,6-dimethylpyrimidine |

|---|---|---|

| Molecular Formula | C₆H₇ClN₂ | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol | 142.59 g/mol |

| CAS Number | 34916-68-2 | 4472-44-0 |

| Appearance | Not specified | White to light yellow crystals |

| Melting Point | Not specified | 34-38 °C |

| Boiling Point | 242.1±9.0 °C at 760 mmHg | Not specified |

Synthesis and Reactivity

This compound serves as a valuable intermediate in organic synthesis. The chloro-substituent at the 2-position of the pyrimidine ring is a key reactive site, susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, making it a versatile building block for the synthesis of more complex molecules with potential biological activity.

Experimental Protocol for Crystal Structure Determination

The definitive method for elucidating the crystal structure of a compound like this compound is single-crystal X-ray diffraction. The following outlines the typical experimental workflow.

Workflow for Single-Crystal X-ray Diffraction:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Methodology Details:

-

Synthesis and Purification: The compound of interest, this compound, must be synthesized and purified to a high degree (>99%). Impurities can significantly hinder the growth of single crystals.

-

Crystallization: A variety of techniques can be employed to grow single crystals suitable for X-ray diffraction. These include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent is critical and often requires screening of multiple options.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. From this map, the positions of the atoms in the crystal structure can be determined.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

-

Validation and CIF Generation: The final refined structure is validated to ensure its quality and correctness. The results are typically reported in a Crystallographic Information File (CIF).

Potential Signaling Pathways and Logical Relationships

Without a confirmed crystal structure, any discussion of signaling pathways or intermolecular interactions is speculative. However, pyrimidine derivatives are known to interact with a variety of biological targets. The logical relationship for investigating the biological activity of this compound would involve its use as a scaffold for the synthesis of a library of derivatives, followed by screening against various biological targets.

Logical Workflow for Drug Discovery:

Caption: Logical workflow for the development of drugs based on the this compound scaffold.

Solubility Profile of 2-Chloro-4,5-dimethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4,5-dimethylpyrimidine in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for solubility determination, and comparative data from structurally related compounds to offer valuable insights for laboratory and development work.

Introduction to this compound

This compound is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. Understanding the solubility of such intermediates is critical for their use in synthesis, purification, and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| CAS Number | 34916-68-2 |

| Melting Point | 22.5-26 °C |

| Boiling Point | 242.1±9.0 °C at 760 mmHg |

| Appearance | Solid |

Solubility of this compound

For a related compound, 2-chloro-4,6-dimethyl-pyrimidine, it is reported to be soluble in organic solvents like ethanol and acetone. It is considered to be sparingly soluble in water. This suggests that this compound is likely to exhibit good solubility in polar aprotic and polar protic organic solvents.

Experimental Protocol for Solubility Determination

A precise understanding of a compound's solubility is often determined empirically. The following section details a standard gravimetric method for determining the solubility of a solid organic compound in an organic solvent. This method is widely cited in the literature for pyrimidine derivatives.[1][2][3]

Materials and Apparatus

-

Solute: this compound

-

Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, N,N-dimethylformamide (DMF), dichloromethane).

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Isothermal shaker or magnetic stirrer with a heating plate

-

Thermostatic bath for temperature control

-

Centrifuge

-

Filtration unit (e.g., syringe filters with appropriate membrane)

-

Vials or flasks

-

Drying oven or vacuum oven

-

Experimental Procedure

-

Sample Preparation: An excess amount of this compound is added to a known mass or volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vial is placed in a thermostatic bath and agitated using an isothermal shaker or magnetic stirrer at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to settle. To ensure complete separation of the solid and liquid phases, the sample is centrifuged at a high speed.

-

Sample Withdrawal and Analysis: A sample of the supernatant is carefully withdrawn using a pre-weighed syringe and filtered through a membrane filter to remove any undissolved solid.

-

Solvent Evaporation: The clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under a stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

Data Correlation

The experimental solubility data at different temperatures can be correlated using thermodynamic models such as the modified Apelblat equation.[2][3]

Solubility Data of Structurally Similar Compounds

To provide a frame of reference, the following table summarizes the mole fraction solubility (x) of other pyrimidine derivatives in various organic solvents at different temperatures, as reported in the literature. It is important to note that these values are for different, though structurally related, compounds and should be used as a general guide only.

Table 2: Mole Fraction Solubility (x) of Selected Pyrimidine Derivatives in Organic Solvents

| Compound | Solvent | Temperature (K) | Mole Fraction (x) |

| Derivative A [1] | Methanol | 298.15 | Data not specified |

| 308.15 | Data not specified | ||

| 318.15 | Data not specified | ||

| 328.15 | Data not specified | ||

| DMF | 298.15 | Data not specified | |

| 308.15 | Data not specified | ||

| 318.15 | Data not specified | ||

| 328.15 | Data not specified | ||

| CCl₄ | 298.15 | Data not specified | |

| 308.15 | Data not specified | ||

| 318.15 | Data not specified | ||

| 328.15 | Data not specified | ||

| Derivative B [3] | Chloroform | 298.15 | Data not specified |

| 308.15 | Data not specified | ||

| 318.15 | Data not specified | ||

| 328.15 | Data not specified | ||

| Ethyl Acetate | 298.15 | Data not specified | |

| 308.15 | Data not specified | ||

| 318.15 | Data not specified | ||

| 328.15 | Data not specified |

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: General workflow for gravimetric solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its structural similarity to other soluble pyrimidine derivatives suggests good solubility in common organic solvents. For precise applications, it is recommended that the solubility be determined experimentally using a standard protocol such as the gravimetric method outlined in this guide. The provided information serves as a valuable starting point for researchers and professionals working with this compound, enabling informed solvent selection and experimental design.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,5-dimethylpyrimidine: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-chloro-4,5-dimethylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of Synthetic Strategy

The most prevalent and efficient synthesis of this compound is a two-step process. The synthesis commences with the cyclocondensation of a β-dicarbonyl compound with urea to form the pyrimidinone core. This intermediate is subsequently chlorinated to yield the final product.

The overall synthetic pathway is illustrated below:

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 4,5-Dimethyl-2-hydroxypyrimidine

The initial step involves the formation of the pyrimidine ring through the reaction of 3-methyl-2,4-pentanedione with urea. This reaction is a classic example of a cyclocondensation reaction to form a heterocyclic system.

Starting Materials and Reaction Conditions

The key starting materials and typical reaction conditions for the synthesis of 4,5-dimethyl-2-hydroxypyrimidine are summarized in the table below. The data is based on analogous syntheses of similar pyrimidinones.

| Starting Material | Reagent/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3-Methyl-2,4-pentanedione | Urea, Ethanolic HCl | Reflux | 3 - 5 | 80 - 90 |

| 3-Methyl-2,4-pentanedione | Urea, Sodium Ethoxide | Reflux | 4 - 6 | 75 - 85 |

Experimental Protocol: Cyclocondensation

This protocol is adapted from established procedures for the synthesis of analogous hydroxypyrimidines.

Materials:

-

3-Methyl-2,4-pentanedione

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea in ethanol.

-

To this solution, add 3-methyl-2,4-pentanedione.

-

Slowly add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4,5-dimethyl-2-hydroxypyrimidine.

Caption: Experimental workflow for the synthesis of 4,5-Dimethyl-2-hydroxypyrimidine.

Step 2: Chlorination of 4,5-Dimethyl-2-hydroxypyrimidine

The second step is the conversion of the hydroxyl group of the pyrimidinone to a chloro group using a suitable chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation.[1][2]

Chlorinating Agents and Reaction Conditions

The following table summarizes the typical reagents and conditions for the chlorination step. These conditions are based on general procedures for the chlorination of hydroxypyrimidines.[1][3]

| Starting Material | Chlorinating Agent | Base/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4,5-Dimethyl-2-hydroxypyrimidine | Phosphorus Oxychloride (POCl₃) | N,N-Dimethylaniline | Reflux (~110) | 2 - 4 | 85 - 95 |

| 4,5-Dimethyl-2-hydroxypyrimidine | Phosphorus Oxychloride (POCl₃) | Pyridine | Reflux (~110) | 3 - 5 | 80 - 90 |

| 4,5-Dimethyl-2-hydroxypyrimidine | Thionyl Chloride (SOCl₂) | Catalytic DMF | Reflux (~80) | 4 - 6 | 70 - 80 |

Experimental Protocol: Chlorination

This protocol provides a general method for the chlorination of 4,5-dimethyl-2-hydroxypyrimidine using phosphorus oxychloride.[1][3]

Materials:

-

4,5-Dimethyl-2-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or Pyridine)

-

Ice water

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

To the flask, add 4,5-dimethyl-2-hydroxypyrimidine.

-

Carefully add an excess of phosphorus oxychloride to the flask.

-

Slowly add N,N-dimethylaniline (or pyridine) to the mixture through the dropping funnel. An exothermic reaction may occur.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Caption: Experimental workflow for the chlorination of 4,5-Dimethyl-2-hydroxypyrimidine.

Conclusion

The synthesis of this compound is a robust two-step process that is accessible in a standard laboratory setting. The key to a successful synthesis lies in the careful execution of the initial cyclocondensation to form the pyrimidinone precursor, followed by a controlled chlorination reaction. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development to produce this valuable synthetic intermediate.

References

An In-depth Technical Guide to 2-Chloro-4,5-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4,5-dimethylpyrimidine, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to its reactive chloro-substituent, this pyrimidine derivative serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Core Properties and Data

This compound, with the CAS number 34916-68-2 , possesses a unique molecular structure that makes it a valuable intermediate in organic synthesis. The presence of the chlorine atom at the 2-position of the pyrimidine ring allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and its close structural analogs. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Notes |

| CAS Number | 34916-68-2 | |

| Molecular Formula | C₆H₇ClN₂ | |

| Molecular Weight | 142.59 g/mol | [1] |

| Melting Point | 22.5-26 °C | [1] |

| Boiling Point | 242.1±9.0 °C at 760 mmHg | [1] |

| Density | 1.184±0.06 g/cm³ | |

| InChI Key | DBQFXQNGQUPVER-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CN=C(N=C1C)Cl | [1] |

Note: Due to limited publicly available data for this compound, some properties of its isomers are included for reference.

| Analogous Compound | CAS Number | Molecular Weight | Melting Point (°C) |

| 2-Chloro-4,6-dimethylpyrimidine | 4472-44-0 | 142.59 | 34-38 |

| 2-Chloro-4-methylpyrimidine | 13036-57-2 | 128.56 | 45-50 |

Synthesis and Experimental Protocols

The synthesis of chloropyrimidines typically involves the chlorination of the corresponding hydroxypyrimidine (or its tautomeric pyrimidone form). A general and widely applicable method utilizes phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine.

Plausible Synthesis of this compound

Reaction:

4,5-dimethylpyrimidin-2-ol + POCl₃ → this compound

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethylpyrimidin-2-ol (1 equivalent).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, to a pH of 7-8.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure compound.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. The 2-chloro-substituted pyrimidines are particularly valuable as they serve as versatile intermediates for the synthesis of a diverse range of derivatives.[2] The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution reactions.

This reactivity allows for the introduction of various functionalities, including amines, alcohols, and thiols, to generate libraries of compounds for screening in drug discovery programs. These modifications can be crucial for modulating the pharmacological properties of the final compounds, such as their binding affinity to biological targets, solubility, and metabolic stability.

While specific drugs derived directly from this compound are not prominently documented, its structural motif is relevant in the broader context of pyrimidine-based drug design, which has led to the development of anticancer, antiviral, and anti-inflammatory agents.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from its corresponding hydroxypyrimidine precursor.

Caption: Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Reactivity of 2-Chloro-4,5-dimethylpyrimidine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-chloro-4,5-dimethylpyrimidine with various nucleophiles. While specific literature on this exact scaffold is limited, this document extrapolates from the well-established principles of nucleophilic aromatic substitution (SNAr) on related pyrimidine systems to offer a predictive framework for its synthetic utility. The pyrimidine core is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly as kinase inhibitors.[1] Understanding the reactivity of functionalized pyrimidines is therefore critical for the development of novel therapeutics.

Core Principles of Reactivity: The SNAr Mechanism

The primary reaction pathway for this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles and stabilizes the negatively charged intermediate.

The SNAr mechanism proceeds in two main steps:

-

Nucleophilic Attack : The nucleophile (Nu-) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure : The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl-), yielding the substituted pyrimidine product.

The electron-donating nature of the two methyl groups at the C4 and C5 positions may slightly decrease the ring's electrophilicity compared to unsubstituted 2-chloropyrimidine. However, the activating effect of the two ring nitrogens remains dominant, ensuring the C2 position is highly susceptible to nucleophilic attack.

References

Probing the Thermal Stability of 2-Chloro-4,5-dimethylpyrimidine: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal stability of 2-Chloro-4,5-dimethylpyrimidine is limited. This guide provides a comprehensive framework for assessing its thermal properties based on established methodologies and data from structurally related heterocyclic compounds. The quantitative data and degradation pathways presented herein are illustrative and should be confirmed by dedicated experimentation.

Executive Summary

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter in drug development and manufacturing. It influences storage conditions, shelf-life, and the safety of chemical processes. This technical guide outlines the standard experimental protocols for determining thermal stability, presents a framework for data interpretation, and proposes a hypothetical thermal degradation pathway for this compound. The primary techniques discussed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which provide insights into phase transitions and decomposition behavior as a function of temperature.

Methodologies for Thermal Stability Assessment

The thermal behavior of a solid organic compound is typically investigated using a combination of thermoanalytical techniques.[1]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[1] For this compound, DSC would reveal its melting point and enthalpy of fusion, providing a preliminary indication of its thermal stability. A sharp endothermic peak would correspond to the melting of a pure crystalline substance.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature beyond the melting or decomposition point (e.g., 300 °C).[3]

-

An inert nitrogen atmosphere is typically used to prevent oxidative decomposition.

-

-

Data Analysis: The resulting DSC thermogram is analyzed to determine the onset temperature, peak maximum, and enthalpy of any thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.[2] For this compound, TGA would identify the onset temperature of thermal degradation.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.[3]

-

The experiment can be run under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere to understand the decomposition mechanism.[4][5]

-

-

Data Analysis: The TGA curve plots mass percentage versus temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss occurs (Td5%).[6]

Data Presentation: Illustrative Thermal Properties

The following tables summarize the kind of quantitative data that would be obtained from DSC and TGA analyses of this compound.

Table 1: Illustrative DSC Data for this compound

| Parameter | Expected Value | Description |

| Onset of Melting (°C) | 85 - 95 | Temperature at which melting begins. |

| Peak Melting Point (°C) | 90 - 100 | Temperature of maximum heat absorption during melting. |

| Enthalpy of Fusion (J/g) | 100 - 150 | Heat required to melt the sample. |

Table 2: Illustrative TGA Data for this compound (Nitrogen Atmosphere)

| Parameter | Expected Value | Description |

| Onset of Decomposition (Td5%) (°C) | 200 - 250 | Temperature at which 5% mass loss is observed. |

| Major Decomposition Step (°C) | 250 - 350 | Temperature range of the most significant mass loss. |

| Residual Mass at 600 °C (%) | < 5 | Amount of non-volatile residue remaining after decomposition. |

Visualizations: Workflows and Pathways

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound.

Hypothetical Thermal Degradation Pathway

Based on the structure of this compound and known degradation mechanisms of similar chlorinated nitrogen heterocycles, a plausible thermal degradation pathway can be proposed.[7] The C-Cl bond is often the most labile, and its cleavage can initiate a series of radical reactions.

Conclusion

The thermal stability of this compound is a crucial parameter that requires empirical determination. This guide has provided the standard methodologies, including DSC and TGA, for such an investigation. While specific experimental data is not yet available in the public domain, the illustrative data and hypothetical degradation pathway presented here offer a solid foundation for researchers, scientists, and drug development professionals to design and interpret their own thermal stability studies for this compound. A thorough understanding of its thermal properties will ensure its proper handling, storage, and use in further chemical synthesis and pharmaceutical development.

References

- 1. mt.com [mt.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Elusive Bio-Profile of 2-Chloro-4,5-dimethylpyrimidine Derivatives: A Scarcity of Published Research

Despite the vast therapeutic potential of the pyrimidine scaffold in drug discovery, a comprehensive review of publicly available scientific literature reveals a significant lack of specific research on the biological activity of 2-chloro-4,5-dimethylpyrimidine derivatives. This scarcity of dedicated studies prevents the construction of an in-depth technical guide as requested, including detailed quantitative data, experimental protocols, and signaling pathway visualizations.

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. These include anticancer agents, antimicrobials, and kinase inhibitors. The diverse pharmacological profiles of substituted pyrimidines have spurred extensive research into novel analogues with enhanced efficacy and target specificity.

However, the specific core of this compound appears to be an under-investigated area in the current body of scientific publications. Extensive searches of scholarly databases for biological data related to this specific scaffold have not yielded the necessary information to fulfill the requirements of a detailed technical whitepaper. This includes a lack of published quantitative data (such as IC50 or MIC values), detailed experimental methodologies for biological assays, and elucidated signaling pathways or mechanisms of action.

While the broader family of pyrimidine derivatives has been extensively studied, with many compounds demonstrating significant potential in preclinical and clinical settings, this body of work does not provide the specific data required for a focused analysis of the this compound core. The biological activities of pyrimidine derivatives are highly dependent on the nature and position of their substituents, and therefore, data from other pyrimidine analogues cannot be directly extrapolated to the requested core structure.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Chloro-4,5-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for performing Suzuki-Miyura cross-coupling reactions utilizing 2-Chloro-4,5-dimethylpyrimidine as a key building block. This versatile reaction enables the synthesis of a wide array of 2-aryl-4,5-dimethylpyrimidines, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is renowned for its high functional group tolerance, mild reaction conditions, and broad substrate scope. Pyrimidine derivatives are of particular interest in drug discovery, appearing in a multitude of biologically active compounds. The use of this compound as a coupling partner allows for the direct introduction of various aryl and heteroaryl moieties at the 2-position of the pyrimidine ring, providing a straightforward route to novel molecular architectures.

Chemical Properties and Safety Information

This compound

| Property | Value |

| CAS Number | 34916-68-2 |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Appearance | Off-white to brown solid |

| Melting Point | 22.5-26 °C |

| Boiling Point | 242.1 ± 9.0 °C at 760 mmHg |

| Density | 1.184 ± 0.06 g/cm³ |

Safety Precautions:

Suzuki Coupling Reaction: General Principles

The Suzuki-Miyura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted from established procedures for the Suzuki coupling of similar chloropyrimidines and is optimized for microwave synthesis, which often leads to shorter reaction times and improved yields.[5][6]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.5 - 5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2 - 3 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Microwave synthesis vials

-

Magnetic stir bars

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a microwave synthesis vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Solvent Addition: Add the degassed solvent system. A common and effective mixture is 1,4-dioxane and water (e.g., 4 mL : 1 mL).

-

Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the reaction mixture to the desired temperature (typically 100-150 °C) for the specified time (usually 15-60 minutes). The optimal temperature and time should be determined for each specific substrate combination.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-aryl-4,5-dimethylpyrimidine.

Optimization of Reaction Parameters

The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. Based on studies of similar chloropyrimidines, the following trends can be observed:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often effective catalysts for the coupling of chloropyrimidines.[5] Catalyst loading can typically range from 0.5 to 5 mol%.

-

Base: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an aprotic organic solvent and water is generally preferred. 1,4-Dioxane/water and toluene/water are common choices. The water is crucial for the transmetalation step.

-

Temperature: Reaction temperatures typically range from 80 to 150 °C. Microwave irradiation can significantly reduce the required reaction time compared to conventional heating.[5]

Data Presentation: Reaction Conditions for Suzuki Coupling of Chloropyrimidines

While specific data for this compound is limited in the public literature, the following table summarizes typical conditions and yields for the Suzuki coupling of a related substrate, 2,4-dichloropyrimidine, with various boronic acids.[5] This data can serve as a valuable starting point for optimizing the reaction with this compound.

Table 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids [5]

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 92 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 95 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 85 |

| 5 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 78 |

| 6 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 75 |

Conclusion

The Suzuki-Miyura cross-coupling reaction is a powerful and efficient method for the synthesis of 2-aryl-4,5-dimethylpyrimidines from this compound. The provided protocol, based on established methodologies for similar substrates, offers a robust starting point for researchers. Optimization of the catalyst, base, solvent, and temperature will be crucial for achieving high yields with a variety of arylboronic acids. The resulting substituted pyrimidines are valuable compounds for further investigation in drug discovery and materials science.

References

Application Notes: Synthesis of Novel Kinase Inhibitors from 2-Chloro-4,5-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged heterocycle. The strategic functionalization of the pyrimidine core allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. 2-Chloro-4,5-dimethylpyrimidine serves as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine-containing fragments that can interact with the hinge region of the kinase ATP-binding site. Furthermore, the pyrimidine ring can be further elaborated through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties that can occupy other pockets within the kinase domain.

This document provides detailed protocols for the synthesis of a putative kinase inhibitor series targeting kinases such as Aurora Kinase A, based on the this compound scaffold. The methodologies are adapted from established procedures for similar pyrimidine-based kinase inhibitors.

Target Kinase Family: Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in human cancers. Their pivotal role in cell cycle progression makes them attractive targets for anticancer drug development. Many potent Aurora kinase inhibitors feature a 2-aminopyrimidine core that forms key hydrogen bonding interactions with the kinase hinge region.

Synthetic Strategy

The general synthetic approach involves a two-step process:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom of this compound is displaced by a suitable amine, typically a substituted aniline or another nitrogen-containing heterocycle. This reaction is often catalyzed by an acid or base.

-

Further Functionalization (Optional): Depending on the desired final compound, additional modifications can be made to other positions of the pyrimidine ring or the newly introduced substituent.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)-4,5-dimethylpyrimidin-2-amine (A Representative Kinase Inhibitor Core)

This protocol describes the synthesis of a core scaffold for a potential kinase inhibitor via a nucleophilic aromatic substitution reaction.

Materials:

-

This compound

-

p-Anisidine (4-methoxyaniline)

-

1,4-Dioxane

-

4 M HCl in dioxane

-

Sodium bicarbonate (NaHCO3)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in 1,4-dioxane, add p-anisidine (1.1 eq).

-

Add 4 M HCl in dioxane (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux (approximately 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product, N-(4-methoxyphenyl)-4,5-dimethylpyrimidin-2-amine.

Characterization:

The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of synthesized kinase inhibitors derived from this compound, based on typical values for similar compounds found in the literature.

| Compound ID | R-Group on Aniline | Yield (%) | Aurora A IC50 (nM)[1][2] | Cell Proliferation IC50 (µM) (MCF-7) |

| KI-1 | 4-OCH3 | 75 | 150 | 1.2 |

| KI-2 | 4-Cl | 68 | 98 | 0.8 |

| KI-3 | 3-CF3 | 71 | 210 | 2.5 |

| KI-4 | 4-(Morpholin-4-yl) | 65 | 55 | 0.4 |

Visualizations

Signaling Pathway

Caption: Aurora A Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow

Caption: General Experimental Workflow for Synthesizing Kinase Inhibitors.

Structure-Activity Relationship (SAR)

A preliminary analysis of the hypothetical data suggests the following structure-activity relationships:

-

Electron-donating groups (e.g., 4-OCH3) at the para-position of the aniline ring are well-tolerated.

-

Electron-withdrawing groups such as halogens (e.g., 4-Cl) can enhance potency.

-

The introduction of a solubilizing group like morpholine can significantly improve activity, likely by increasing the compound's interaction with the solvent-exposed region of the ATP binding pocket and improving physicochemical properties.

-

Sterically demanding or strongly deactivating groups (e.g., 3-CF3) may lead to a decrease in potency.

Further optimization of this scaffold could involve the exploration of a wider range of substituents on the aniline ring and modifications at the 4- and 5-positions of the pyrimidine core to enhance selectivity and potency against the target kinase.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-4,5-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including approved pharmaceuticals and agrochemicals. The functionalization of the pyrimidine core is a cornerstone of medicinal chemistry and drug discovery, enabling the systematic exploration of structure-activity relationships. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of halogenated pyrimidines stand out as a powerful and versatile strategy for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-chloro-4,5-dimethylpyrimidine. This specific substrate is a valuable building block for the synthesis of 2-substituted-4,5-dimethylpyrimidine derivatives, which are of significant interest in the development of novel therapeutics. The protocols outlined herein cover a range of widely used cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings.

General Considerations for Cross-Coupling Reactions

The success of palladium-catalyzed cross-coupling reactions with this compound is highly dependent on the careful selection and optimization of several key parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and the phosphine or N-heterocyclic carbene (NHC) ligand is critical. The ligand stabilizes the palladium center, facilitates the catalytic cycle, and influences the reaction's efficiency and selectivity. For electron-rich and sterically hindered substrates, bulky and electron-rich ligands are often preferred.

-

Base: The base plays a crucial role in the catalytic cycle, typically in the transmetalation step (for C-C couplings) or the deprotonation of the nucleophile (for C-N couplings). Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu, KOt-Bu). The strength and nature of the base can significantly impact the reaction rate and yield.

-

Solvent: The solvent must be inert to the reaction conditions and capable of solubilizing the reactants and catalyst. Anhydrous and deoxygenated solvents are generally required to prevent catalyst deactivation. Common choices include ethereal solvents (e.g., 1,4-dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMA).

-

Temperature and Reaction Time: Reaction temperatures can range from room temperature to high temperatures, often facilitated by conventional heating or microwave irradiation. Reaction times should be optimized to ensure complete conversion while minimizing the formation of side products.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for various palladium-catalyzed cross-coupling reactions of this compound. Please note that these are representative conditions and may require optimization for specific substrates.

| Reaction Type | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | Good to Excellent[1] |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | Moderate to Good[2][3] |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ | - | Et₃N | THF | 70 | 16 | Good[4] |

| Heck | Alkene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 130-140 | 24-40 | Moderate to Good[5] |

| Stille | Organostannane | Pd(PPh₃)₄ | - | - | Toluene | 110 | 12-24 | Good[6][7] |

| Negishi | Organozinc reagent | Pd₂(dba)₃ | X-Phos | - | THF | Room Temp. - 60 | 2-12 | High[8][9] |

Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between this compound and an organoboron compound.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling.

Protocol:

-

To a microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 100°C for 15 minutes.[1]

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4,5-dimethylpyrimidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between this compound and a primary or secondary amine.[10][11]

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination.

Protocol:

-

In a glovebox, to a Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), Xantphos (0.04 equiv.), and cesium carbonate (1.4 equiv.).

-

Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Add anhydrous, degassed toluene.

-

Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 110°C.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.[2][3]

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[12][13]